N-methyl ethanediamine
Description
Contemporary Significance and Research Landscape for N-methyl ethanediamine
In modern chemical research, this compound (N-MEDA) is recognized for its role as a versatile intermediate and building block. solubilityofthings.comontosight.ai Its dual amine functionality allows it to participate in a wide array of chemical reactions, making it a crucial component in the synthesis of more complex molecules. solubilityofthings.com
The contemporary significance of N-MEDA spans several key areas:
Pharmaceutical and Medicinal Chemistry: The compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. solubilityofthings.comchemimpex.com Its structural motif is incorporated into molecules designed to target a range of biological systems, including the development of drugs for neurological disorders. chemimpex.com Researchers utilize N-MEDA's reactivity to construct new therapeutic agents by reacting it with other molecules, such as isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide. lookchem.comsigmaaldrich.com
Materials Science: this compound is explored in the development of new materials, particularly polymers with enhanced properties. chemimpex.comontosight.ai It is used in the production of adhesives, surfactants, and corrosion inhibitors. solubilityofthings.com Its ability to act as a building block for polymers offers possibilities for creating materials with unique characteristics for applications in coatings and other specialty chemicals. chemimpex.comontosight.aiontosight.ai
Catalysis and Coordination Chemistry: The amine groups in this compound can act as ligands, forming stable complexes with metal ions. solubilityofthings.comchemimpex.comontosight.ai This property is leveraged in the field of catalysis, where derivatives of N-MEDA are investigated for their potential as ligands in metal catalysts crucial for various industrial processes. ontosight.ai For example, it is used in the synthesis of copper(II) complexes, which are studied for their structural and magnetic properties. mdpi.com
CO2 Capture Technologies: Research has been conducted on the thermal degradation pathways of aqueous this compound solutions as part of efforts to develop efficient CO2 capture solvents. semanticscholar.org Understanding its degradation is crucial for optimizing its performance and stability in these applications. The proposed pathway involves the formation of a carbamate (B1207046), which can then cyclize to form 1-methyl-2-imidazolidinone or react with another diamine to form a urea (B33335) compound. semanticscholar.org
Synthesis of High-Value Chemicals: this compound is a key intermediate in the multi-step N-methylation of ethylenediamine (B42938) to produce N,N,N′,N′-tetramethylethylenediamine (TetraM-EDA). rsc.orgresearchgate.netresearchgate.net TetraM-EDA is a versatile compound with a growing market, used as a chelating agent, a reagent in organic synthesis, and a component in rocket propellants. rsc.orgnih.gov
The physicochemical properties of this compound are well-documented and essential for its application in various research contexts.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₁₀N₂ | nih.govnist.gov |
| Molecular Weight | 74.12 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 109-81-9 | lookchem.comnih.gov |
| Appearance | Clear colorless to slightly yellow liquid | lookchem.comsigmaaldrich.com |
| Boiling Point | 114-117 °C | lookchem.comsigmaaldrich.com |
| Density | 0.85 g/mL at 20 °C | lookchem.comsigmaaldrich.com |
| Refractive Index | n20/D 1.4395 | lookchem.comsigmaaldrich.com |
| Flash Point | 41 °C (105.8 °F) | sigmaaldrich.com |
| pKa | pK1: 6.86; pK2: 10.15 (at 25 °C) | lookchem.com |
Historical Development of Research Pertaining to this compound
The study of this compound is intrinsically linked to the broader history of ethylenediamine and its derivatives, which have been central to the development of coordination chemistry since the time of Alfred Werner. rsc.org While early research focused on the parent compound, ethylenediamine, the investigation of its substituted derivatives gradually expanded the field.
A significant point in the history of this compound is its identification as a by-product in the industrial synthesis of ethylenediamine. justia.com For instance, in the production of ethylenediamine from monoethanolamine and ammonia (B1221849), side reactions can lead to the formation of this compound. justia.com This initial status as an impurity has evolved, with researchers finding value in its unique properties for specific applications, necessitating methods for its separation and purification. justia.com
Early academic research into the specific properties of N-methyl-substituted ethylenediamines can be traced back to studies on their coordination complexes. For example, research on rhodium(III) complexes with N-methyl-substituted ethylenediamine ligands was published as early as 1967, exploring the stereochemistry and properties of these compounds. acs.org
The development of synthetic methods for other substituted diamines, such as N,N'-dimethyl-1,2-diphenylethylenediamine, through techniques like N-methylation of the primary diamine, also highlights the long-standing interest in modifying the ethylenediamine backbone to create ligands and molecules with tailored properties. orgsyn.org The historical progression shows a shift from viewing this compound as a mere contaminant to recognizing it as a valuable chemical entity with distinct reactivity and potential applications.
Scope and Future Research Trajectories of this compound Chemistry
The future of this compound research appears promising, with several key trajectories emerging from its current applications.
Advanced Catalytic Systems: A major area of future research is the development of highly efficient and green catalytic processes. This compound is an important intermediate in the catalytic N-methylation of ethylenediamine using CO2 and H2. rsc.orgresearchgate.netresearchgate.net Future work will likely focus on creating more active and stable catalysts, potentially moving from precious metals like Rhenium and Iridium to more abundant metals, to make these processes more economically viable and environmentally friendly for producing chemicals like TetraM-EDA. rsc.org
Novel Functional Materials: The use of this compound as a building block for polymers and other materials is expected to expand. chemimpex.comontosight.aiontosight.ai Research will likely focus on synthesizing polymers with specific, tailored properties for high-performance applications, such as advanced coatings, adhesives, and materials for biomedical applications like drug delivery systems. ontosight.aiontosight.ai
Pharmaceutical Innovation: In medicinal chemistry, this compound and its derivatives will continue to be explored as scaffolds for new therapeutic agents. chemimpex.comcymitquimica.com Its ability to be readily functionalized allows for the creation of diverse molecular libraries for screening against various biological targets. chemimpex.comontosight.ai The piperazine (B1678402) ring, which can be synthesized from ethylenediamine derivatives, is a common feature in many pharmaceuticals, suggesting continued research into related structures. ontosight.ai
Green Chemistry and Sustainable Processes: The versatility of this compound is also being harnessed in reactions that align with the principles of green chemistry. For example, its condensation reaction with formaldehyde (B43269) is being studied to create a range of products, and its role in multicomponent reactions is being explored as a way to neutralize hazardous substances like hydrogen sulfide. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C3H10N2 |
|---|---|
Molecular Weight |
74.13 g/mol |
IUPAC Name |
1-N'-methylethane-1,1-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(4)5-2/h3,5H,4H2,1-2H3 |
InChI Key |
QDCRWFJHSOQHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)NC |
Origin of Product |
United States |
Methodologies for the Synthesis of N Methyl Ethanediamine and Its Substituted Derivatives
Established Synthetic Pathways for N-methyl ethanediamine
Traditional methods for synthesizing this compound often rely on well-established chemical reactions that have been used in industrial applications for decades. These pathways include nucleophilic substitution, ammonolysis of haloalkanes, and catalytic processes involving various precursors.
Nucleophilic substitution is a fundamental class of reactions for forming carbon-nitrogen bonds. In the context of this compound synthesis, this can be achieved by reacting an amine precursor, such as ethylenediamine (B42938), with a methylating agent. The lone pair of electrons on the nitrogen atom of ethylenediamine acts as a nucleophile, attacking the electrophilic methylating agent. However, a significant challenge in this approach is controlling the degree of alkylation. The primary amine product, this compound, is itself a nucleophile and can react further with the methylating agent to form polysubstituted products like N,N'-dimethylethylenediamine. wikipedia.org
To achieve selective mono-methylation, specific strategies are employed. One method involves the reaction of ethylamine (B1201723) with ethylenimine under controlled conditions, which can improve yield and purity. Another approach is the catalytic N-alkylation of ethylenediamine using diethyl carbonate, where yields of up to 93.1% have been reported under optimized conditions with a NaY zeolite catalyst. researchgate.net A more general method for creating N-methyl secondary amines involves reacting alkyl mesylates with aqueous methylamine (B109427) in a continuous flow process, which has been shown to produce a variety of N-methyl secondary amines in good to excellent yields. google.com The nucleophilic character of amines is central to these transformations, allowing for the formation of new amine and imine bonds. researcher.life
The ammonolysis of haloalkanes is a widely utilized industrial method for producing amines. The synthesis of the parent compound, ethylenediamine, is industrially achieved by treating 1,2-dichloroethane (B1671644) with ammonia (B1221849) under high pressure and temperature in an aqueous medium. lookchem.comrsc.org This reaction generates hydrogen chloride, which forms a salt with the amine; the free amine is subsequently liberated by adding sodium hydroxide. lookchem.com
This technique can be adapted for the synthesis of this compound. One approach involves reacting 1,2-dichloroethane directly with methylamine instead of ammonia. Alternatively, ethylenediamine can be reacted with a methyl halide, such as methyl bromide, in a stepwise alkylation process. A significant drawback of haloalkane ammonolysis is the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the sequential reaction of the amine products with the haloalkane. google.com This lack of selectivity necessitates extensive purification steps to isolate the desired this compound, which increases production costs.
A significant industrial route for producing ethyleneamines involves the reductive amination of monoethanolamine (MEA). justia.com This process can be tailored to synthesize this compound by reacting MEA with methylamine in the presence of hydrogen and a hydrogenation-dehydrogenation catalyst. justia.comgoogle.com The reaction mechanism is believed to proceed through the initial dehydrogenation of MEA to form an amino aldehyde intermediate. This aldehyde then condenses with methylamine to form an imine, which is subsequently hydrogenated to yield this compound. justia.com
Interestingly, this compound is often formed as a byproduct during the large-scale production of ethylenediamine from MEA and ammonia. Current time information in Bangalore, IN.atamanchemicals.com This occurs through a side reaction where MEA degrades, forming carbon monoxide and methylamine. This newly formed methylamine can then react with another molecule of MEA via the reductive amination pathway to produce this compound. atamanchemicals.com Nickel-based catalysts are frequently used for these reactions due to their cost-effectiveness and high activity. justia.com The process is typically carried out at elevated temperatures (120-300°C) and pressures (1000-3000 psig). nih.gov
Innovations in Green and Sustainable Synthesis of this compound Analogues
In response to growing environmental concerns, significant research has focused on developing "green" synthetic routes for chemicals. For ethyleneamines, this involves replacing hazardous reactants like 1,2-dichloroethane with more benign alternatives such as ethylene (B1197577) glycol and monoethanolamine. These processes are considered cleaner as they produce water as the primary byproduct.
The catalytic amination of ethylene glycol (EG) and monoethanolamine (MEA) with ammonia represents an economically and environmentally superior route to ethylenediamine (EDA) and its analogues. nih.gov These reactions can proceed via two main mechanistic pathways: reductive amination over metal catalysts or condensation amination over solid acid catalysts.
In the reductive amination of ethylene glycol, the reaction typically occurs over supported metal catalysts and involves three key steps: (i) dehydrogenation of a hydroxyl group to a carbonyl group, (ii) condensation of the carbonyl with an amine (like ammonia) to form an imine, and (iii) hydrogenation of the imine to the final amine product. A variety of bimetallic catalysts have been developed to enhance efficiency. For instance, a Co-Cu/γ-Al2O3 catalyst showed promising results for the amination of ethylene glycol. nih.gov Similarly, a NiO/CuO/Al2O3 catalyst has been used to prepare ethylenediamine from ethylene glycol and ammonia.
The condensation amination route, often utilizing solid acid catalysts like zeolites, proceeds by the dehydration of EG to an ethylene oxide intermediate, which then reacts with ammonia. For the amination of MEA, modified H-mordenite (H-MOR) zeolites have demonstrated high catalytic performance, significantly increasing both the conversion of MEA and the selectivity towards ethylenediamine. google.com
The following tables summarize research findings for various catalytic systems used in the amination of ethylene glycol and monoethanolamine.
Table 1: Performance of Various Catalysts in the Amination of Ethylene Glycol (EG) with Ammonia
Table 2: Performance of H-MOR Zeolite Catalysts in Condensation Amination of Monoethanolamine (MEA)
N-Methylation Strategies Employing Carbon Dioxide and Hydrogen (e.g., for polymethylated ethanediamines)
A sustainable approach for the N-methylation of amines involves the use of carbon dioxide (CO₂) as a C1 source and hydrogen (H₂) as a reductant. researchgate.net This method is a green alternative to traditional methylation processes that often rely on hazardous reagents. rsc.org Research has demonstrated that sulfurized Rhenium-Iridium (Re-Ir) clusters supported on carbon black are highly active and stable catalysts for the quadruple N-methylation of ethylenediamine (EDA) to produce N,N,N′,N′-tetramethylethylenediamine (TetraM-EDA). rsc.orgrsc.org The catalytic activity of this bimetallic system is reportedly 6.4 times higher than that of a sulfurized Re catalyst alone. rsc.org
Table 1: Catalytic System for Quadruple N-Methylation of Ethylenediamine
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Sulfurized Re-Ir clusters on carbon black support | rsc.org |
| Reactants | Ethylenediamine (EDA), Carbon Dioxide (CO₂), Hydrogen (H₂) | researchgate.netrsc.org |
| Product | N,N,N′,N′-tetramethylethylenediamine (TetraM-EDA) | rsc.org |
| Solvent | Water | rsc.org |
| Key Feature | High catalytic activity and stability; green chemical process | rsc.org |
| Mechanism | Stepwise N-formylation and N-methylation | researchgate.net |
Microwave-Assisted Cyclization Reactions in this compound Derivative Synthesis
Microwave-assisted synthesis has emerged as a powerful green chemistry technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. ijpsjournal.comtandfonline.comrsc.org This technology has been successfully applied to the synthesis of nitrogen-containing heterocycles. tandfonline.comrsc.org
In the context of ethylenediamine derivatives, microwave irradiation can facilitate cyclization reactions to form valuable heterocyclic structures. For instance, the cyclization of nitriles with ethylenediamine can be performed under microwave heating to produce imidazoles. tandfonline.com One study demonstrated that this reaction, when conducted in toluene (B28343) with an oxidant, afforded imidazole (B134444) derivatives in 75–105 minutes. tandfonline.com This is a significant improvement over conventional heating with manganese dioxide (MnO₂), which requires 24–48 hours to achieve comparable yields. tandfonline.com The use of microwave heating is believed to promote the polarization of substrates, thereby accelerating the reaction rate. nih.gov This rapid and efficient approach is highly beneficial for creating libraries of heterocyclic compounds for various applications. nih.gov
Targeted Synthesis of Specific this compound Derivatives
The specific substitution pattern on the nitrogen atoms of ethylenediamine dictates its chemical properties and applications. Consequently, various targeted synthetic routes have been developed to produce specific this compound derivatives.
Synthesis of N-Boc,N-methyl-1,2-ethylenediamine hydrochloride
N-Boc,N-methyl-1,2-ethylenediamine hydrochloride is a valuable intermediate, particularly in pharmaceutical development and peptide synthesis. chemimpex.com Its synthesis typically involves a two-step process.
The first step is the protection of the primary amine. This is commonly achieved by reacting N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction is often carried out using a base such as triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM) at room temperature, which yields the Boc-protected derivative, N-Boc-N-methylethylenediamine. An alternative, two-step method to avoid over-protection involves first reacting N-methylethylenediamine with phthalic anhydride (B1165640) to form a phthalimide (B116566) intermediate, followed by Boc protection and subsequent deprotection of the phthaloyl group with hydrazine (B178648) hydrate.
The second step is the formation of the hydrochloride salt. This is accomplished by treating the purified N-Boc-N-methylethylenediamine with hydrochloric acid. smolecule.com This process yields the final product, N-Boc,N-methyl-1,2-ethylenediamine hydrochloride, which is often preferred for its stability and ease of handling. chemimpex.com
Synthetic Routes to N-methyl-N-benzyl-1,2-ethanediamine
N-methyl-N-benzyl-1,2-ethanediamine is an organic diamine with applications in chemical synthesis and the pharmaceutical industry. ontosight.ai A logical synthetic pathway to this compound involves the selective benzylation of N-methylethylenediamine. This can be achieved by reacting N-methylethylenediamine with a benzylating agent like benzyl (B1604629) chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Another potential route is the N-methylation of N-benzylethylenediamine. N-benzylethylenediamine itself can be synthesized via the condensation of benzylamine (B48309) with ethylenediamine.
Preparation of N,N'-dimethyl-ethylenediamine
The symmetrical derivative N,N'-dimethyl-ethylenediamine is a useful reagent and an important precursor for producing the aprotic polar solvent 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). google.com A patented method for its production involves the reaction of methylamine with 1,2-dichloroethane. google.com In this process, 1,2-dichloroethane is added dropwise to methylamine maintained at a temperature of 50 to 80 °C under pressure (1.0 to 2.0 MPa). google.com The resulting hydrogen chloride byproduct is neutralized using a basic compound, such as an alkali metal hydroxide. google.com The final product is then isolated and purified. google.com
Development of Other N-Substituted and N,N-Disubstituted Ethylenediamine Derivatives
A variety of methods have been developed for the synthesis of other N-substituted and N,N-disubstituted ethylenediamine derivatives, which are important intermediates in medicinal chemistry. Current time information in Bangalore, IN.asianpubs.org These methods provide access to a wide range of structural diversity. asianpubs.orgnih.govnih.gov
One versatile and economical route starts with amines and α,β-unsaturated compounds. Current time information in Bangalore, IN.researchgate.net This multi-step process involves a Michael addition, followed by hydrazinolysis and a Curtius rearrangement to yield the desired N-substituted ethylenediamine derivatives. Current time information in Bangalore, IN.google.com This method can produce both N-substituted and N,N-disubstituted products in yields ranging from 30% to 76%. Current time information in Bangalore, IN.researchgate.net
Another common strategy involves the condensation of ethylenediamine with aromatic aldehydes to form Schiff bases, which are then reduced, typically with sodium borohydride, to yield N,N'-disubstituted ethylenediamines. semanticscholar.org These derivatives can be further modified; for example, they can be reacted with various aldehydes to form imidazolidine (B613845) derivatives. semanticscholar.orgresearchgate.net Additionally, N,N'-substituted ethylenediamine derivatives serve as precursors for other complex molecules, such as bis(phosphine) ligands, which are prepared by reacting the diamine with reagents like diphenylphosphine (B32561) chloride (Ph₂PCl). rsc.org
Table 2: Summary of Synthetic Strategies for N-Substituted Ethylenediamine Derivatives
| Synthetic Strategy | Starting Materials | Key Steps | Products | Reference |
|---|---|---|---|---|
| Michael Addition Route | Amine, α,β-unsaturated compound | Michael addition, hydrazinolysis, Curtius rearrangement | N-substituted and N,N-disubstituted ethylenediamines | Current time information in Bangalore, IN., google.com |
| Reductive Amination | Ethylenediamine, Aromatic aldehyde | Condensation (Schiff base formation), Reduction (e.g., with NaBH₄) | N,N'-disubstituted ethylenediamines | semanticscholar.org |
| Further Derivatization | N,N'-disubstituted ethylenediamine | Reaction with X₂PCl (e.g., Ph₂PCl) | Bis(phosphine) ligands | rsc.org |
Mechanistic Elucidation of Synthetic Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is fundamental to optimizing synthetic routes and developing new applications. Mechanistic studies have shed light on several key transformations.
Ring-Opening of Imidazoline and Oxazolidinone Precursors: The synthesis of N-substituted ethylenediamines from heterocyclic precursors involves mechanistically distinct ring-opening reactions. In the reduction of 2-imidazolines with sodium borohydride, the C=N double bond of the five-membered ring is susceptible to breaking upon reduction to a C-N single bond. sciengine.com If the nitrogen atoms (N-1 and N-3) are unsubstituted, the ring-opening occurs between N-1 and C-2 or C-2 and N-3 to yield an N-monoalkyl ethylenediamine. sciengine.com However, if N-1 is substituted, steric hindrance makes the bond between N-1 and C-2 less accessible to the reducing agent. Consequently, the bond between C-2 and N-3 is broken, resulting in an N,N'-disubstituted ethylenediamine. sciengine.com
For the synthesis of N-aryl-1,2-ethanediamines from the reaction of 2-oxazolidinones with aromatic amine salts at elevated temperatures, mechanistic investigations suggest the reaction can proceed through either a dioxazolinium intermediate or an aziridinium (B1262131) intermediate. researchgate.net These pathways were explored using deuterium-labeled oxazolidinones, providing insight into the nucleophilic attack and subsequent ring-opening that leads to the final aminoethylated product with a concomitant loss of carbon dioxide. researchgate.net
N-Methylation via Borrowing Hydrogen Mechanism: The N-methylation of amines using methanol (B129727) as a methylating agent, catalyzed by manganese complexes, proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org Mechanistic studies suggest that an active catalyst first dehydrogenates methanol to produce formaldehyde (B43269). beilstein-journals.org Simultaneously, the catalyst facilitates the reduction of a precursor (like a nitroarene) to an aniline (B41778) via transfer hydrogenation. The aniline then undergoes condensation with the in-situ generated formaldehyde to form an N-phenylmethanimine intermediate. beilstein-journals.org In the final step, this imine is hydrogenated by a manganese-hydride complex to yield the N-methylated product, and the catalyst is regenerated. beilstein-journals.org
Mechanism of CO₂ Capture: N-methylethylenediamine (mmen) grafted onto metal-organic frameworks (MOFs) is highly effective for CO₂ capture, and the underlying mechanism has been elucidated through computational studies. researchgate.net The process is a two-step reaction. The first, rate-determining step involves a nucleophilic attack by the metal-bound amine on the carbon atom of CO₂, coupled with a proton transfer, which forms a zwitterionic intermediate. researchgate.net This initial activation has a significant energy barrier. The second step is the rearrangement of this zwitterion intermediate into the final, more stable product, which proceeds with a much lower energy barrier. researchgate.net This mechanistic understanding is crucial for designing more efficient materials for carbon capture. researchgate.net
Coordination Chemistry and Ligand Properties of N Methyl Ethanediamine
N-methyl ethanediamine as a Chelating Ligand
N-methylethanediamine, also known as N-methyl-1,2-ethanediamine, is a derivative of the well-studied bidentate ligand ethylenediamine (B42938). Its structure, featuring one primary and one secondary amine group, provides a platform for investigating the nuanced effects of substituent groups on coordination behavior.
The design of ligands is a central aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. nih.govacs.org Key principles in ligand design include the number and type of donor atoms, the size of the chelate rings formed, and the steric and electronic properties of the ligand backbone and its substituents. researchgate.net
N-methylethanediamine is a classic example of a bidentate chelating ligand, capable of forming a stable five-membered ring with a central metal ion by coordinating through its two nitrogen atoms. wikipedia.orgatamanchemicals.comwikipedia.org The stability of five-membered chelate rings is a significant driving force in the coordination of such ligands. researchgate.net The introduction of a single methyl group to the ethylenediamine backbone modifies its properties in several ways:
Steric Hindrance: The methyl group increases steric bulk compared to the parent ethylenediamine. This can influence the coordination geometry and the ability of multiple ligands to bind to a single metal center.
Basicity: The inductive effect of the methyl group increases the electron density on the secondary nitrogen atom, making it a slightly stronger Lewis base compared to the primary amine nitrogens in ethylenediamine. This can affect the strength of the metal-ligand bond.
Asymmetry: The substitution creates an asymmetric ligand, which can lead to the formation of chiral metal complexes.
The denticity of amine ligands, or the number of donor atoms that bind to the metal, is a crucial factor in their coordination chemistry. nih.gov While N-methylethanediamine almost invariably acts as a bidentate (N,N') ligand, the principles of ligand design allow for the creation of related polydentate ligands by incorporating the ethylenediamine framework into larger molecules, leading to tridentate, tetradentate, or even hexadentate systems. nih.govresearchgate.netnih.gov
The primary coordination mode for N-methylethanediamine is bidentate chelation, forming a stable five-membered ring with a metal ion. However, the coordination behavior can be influenced by several factors, including the nature of the metal ion, the presence of other ligands, and reaction conditions.
In a study of copper complexes with a series of methyl-substituted ethylenediamines, N-methylethanediamine (referred to as meen) was found to form a bidentate cyclic structure with the copper ion. nih.gov This contrasts with the parent ethylenediamine, which formed a monodentate structure stabilized by an internal hydrogen bond under the specific experimental conditions of a supersonic molecular beam. nih.gov The increased basicity and steric profile from the methyl group in N-methylethanediamine favor the formation of the chelated, bidentate complex. nih.gov
While bidentate chelation is dominant, it is possible for ligands like ethylenediamine and its derivatives to exhibit hypodentate coordination, where they coordinate in a monodentate fashion. academie-sciences.fr This can occur, for instance, in a highly acidic solution where one of the amine groups becomes protonated and is no longer available for coordination. academie-sciences.fr For example, a cobalt(III) complex containing both a chelating ethylenediamine and a monodentate, protonated ethylenediamine ligand has been synthesized and characterized. academie-sciences.fr
Derivatives of N-methylethanediamine, such as N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethylenediamine (BPMEN), are designed as tetradentate ligands that create more complex and stable coordination environments. rsc.orgdiva-portal.org The coordination mode of these larger ligands can be influenced by the metal ion and other coordinating species, sometimes leading to cis-α or cis-β topologies in octahedral complexes. rsc.org
Formation and Characterization of Metal Complexes with this compound
N-methylethanediamine and its derivatives form stable complexes with a wide range of transition metals. The characterization of these complexes often involves techniques such as single-crystal X-ray diffraction, infrared (IR) and UV-visible spectroscopy, and magnetic susceptibility measurements. researchgate.netajpojournals.org
Copper(II) Complexes: Copper(II) complexes with N-methylethanediamine have been synthesized and studied. Spectroscopic analysis combined with ab initio calculations confirmed that N-methylethanediamine acts as a bidentate ligand, forming a cyclic structure with the copper center. nih.gov The table below summarizes key spectroscopic data for the Cu(II)-N-methylethanediamine complex. nih.gov
| Spectroscopic Data for Cu-(N-methylethanediamine) Complex | |
| Parameter | Value |
| Ionization Energy | 39015 cm⁻¹ |
| Metal-Ligand Symmetric Stretch | 260 cm⁻¹ |
| Metal-Ligand Asymmetric Stretch | 365 cm⁻¹ |
| Metal-Ligand Bend | 129 cm⁻¹ |
| Data obtained from pulsed-field ionization zero electron kinetic energy (ZEKE) spectroscopy. nih.gov |
Iron(II) Complexes: While specific studies focusing solely on the simple Fe(II)-(N-methylethanediamine)₂ or Fe(II)-(N-methylethanediamine)₃ system are less common, the N-methylethanediamine backbone is integral to more complex ligands used in iron coordination chemistry. encyclopedia.pub For instance, ligands based on the N,N'-bis(pyridylmethyl)ethylenediamine (BPMEN) framework, which can be seen as a derivative, are extensively used. rsc.orgdiva-portal.org Iron(II) complexes with these tetradentate nitrogen ligands are effective catalysts for oxidation reactions and possess two cis-labile coordination sites, which are crucial for their catalytic activity. diva-portal.org The synthesis of these complexes often involves reacting the ligand with an iron(II) salt, such as [Fe(OTf)₂(MeCN)₂], in a suitable solvent like THF. rsc.org The resulting complexes can exhibit spin-crossover behavior, transitioning from low-spin to high-spin states with increasing temperature. rsc.org Ligand degradation through processes like oxidative N-dealkylation can be a challenge in these systems under oxidizing conditions. rsc.org
Template synthesis is another method used to create iron(II) complexes with ligands derived from ethylenediamine. nih.gov This involves reacting simpler components in the presence of the metal ion, which acts as a template to direct the formation of a more complex ligand structure around it. nih.gov
The coordination chemistry of Group 1 metal cations (Li⁺, Na⁺, K⁺, etc.) with neutral amine ligands is an area of growing interest. nih.govacs.org These interactions are generally weaker than with transition metals due to the lower charge density of the alkali metal ions. aau.dk The ability of a ligand to complex these cations depends on its denticity, flexibility, and the ionic radius of the metal. nih.govacs.org
Multidentate amine ligands can effectively chelate Group 1 cations, with the coordination mode being highly dependent on the match between the ligand's cavity size and the metal's ionic radius. nih.gov For example, a tetradentate amine ligand like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren) coordinates to a Li⁺ ion using all four nitrogen donors to form a five-coordinate trigonal bipyramidal geometry (with an accompanying anion). acs.org However, with a bulkier substituent on the lithium, one of the ligand's arms may de-coordinate to form a four-coordinate trigonal pyramidal geometry. nih.gov
While detailed studies on N-methylethanediamine specifically with Group 1 cations are not extensively documented, its behavior can be inferred. As a bidentate ligand, it would be expected to form chelate complexes, particularly with the smallest cation, Li⁺. The stability of such complexes would likely be lower than those formed with polydentate ligands like Me₆Tren or crown ethers, which can better encapsulate the metal ion. The coordination is driven by electrostatic interactions between the positively charged metal ion and the lone pairs of the nitrogen atoms.
| Property | Li⁺ | Na⁺ | K⁺ |
| Ionic Radius (CN=4) | 0.59 Å | 0.99 Å | 1.37 Å |
| Typical Coordination | Trigonal Bipyramidal (with Me₆Tren) acs.org | Distorted Trigonal Prismatic (with DETAN) acs.org | - |
| This table illustrates how ionic radius influences coordination geometry with multidentate amine ligands. nih.govacs.org |
Thermodynamic Stability and Kinetic Lability of this compound Metal Complexes
The stability of a metal complex in solution can be described from two perspectives: thermodynamic and kinetic. scispace.comresearchgate.net
Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction. It is quantified by the stability constant (or formation constant, K or β). A large stability constant indicates that the complex is highly favored at equilibrium. scispace.com
Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. Complexes that exchange ligands quickly are termed labile , while those that react slowly are termed inert . researchgate.netlibretexts.org
| Complex Formation Equilibria | Log K₁ | Log K₂ | Log K₃ |
| [Ni(en)]²⁺ | 7.45 | - | - |
| [Ni(en)₂]²⁺ | - | 6.22 | - |
| [Ni(en)₃]²⁺ | - | - | 4.35 |
| Stepwise formation constants (Log K) for Nickel(II)-ethylenediamine complexes in aqueous solution. The overall stability constant (log β₃) is the sum of the stepwise constants, approximately 18.02. unm.edu |
Regarding kinetics, complexes can be thermodynamically stable but kinetically labile. scispace.comresearchgate.net For instance, [Ni(CN)₄]²⁻ is very stable thermodynamically but rapidly exchanges its ligands. scispace.com Conversely, [Co(NH₃)₆]³⁺ is kinetically inert, persisting for days in acidic solution, despite being thermodynamically unstable under those conditions. researchgate.net
The kinetic lability of a complex is influenced by factors such as the metal ion's d-electron configuration and charge. libretexts.org Complexes of d¹⁰ metals like Zn(II) are typically labile. libretexts.org For first-row transition metals like Fe(II), Ni(II), and Cu(II), their complexes with amine ligands are generally labile. libretexts.org Simulations of Ni(II)-ethylenediamine complex formation have provided rate constants that align well with experimental data, showing that while the complexes are thermodynamically stable, the ligand exchange rates are measurable and relatively fast, confirming their lability. arxiv.org For the first ethylenediamine ligand binding to Ni(II), the association rate constant (k₁) is approximately 3.5 x 10⁵ M⁻¹s⁻¹, and the dissociation rate constant (k₋₁) is about 0.08 s⁻¹. arxiv.org Complexes of N-methylethanediamine with these metals are expected to exhibit similar kinetic lability.
Structural and Spectroscopic Investigations of Coordination Adducts
The coordination of this compound (meen) to metal centers has been extensively studied, revealing detailed insights into the resulting molecular geometries and electronic properties through crystallographic and spectroscopic methods.
In another polymeric copper cyanide complex, [Cu₄(CN)₅(C₃H₁₀N₂)₂], the Cu(II) atoms, also coordinated by two meen units, are linked into a three-dimensional network. nih.govnih.gov The chelate rings in this compound adopt a δ conformation, with N-C-C-N torsion angles of 54.6(4)° and 56.0(4)°. nih.gov The study of heterometallic compounds like [Cu(N-Me-en)₂Zn(NCS)₄]∙½H₂O further illustrates the structural diversity, where the copper(II) ion can adopt geometries such as trigonal bipyramidal. researchgate.netmdpi.com In cadmium(II) arenedisulfonate polymers, such as [Cd(N-meen)₂(2,6nds)]·2H₂O, the cadmium ion is coordinated by two N-meen ligands, forming complex cations. capes.gov.br
Table 1: Selected Crystallographic Data for this compound Complexes
| Compound | Metal Center | Coordination Geometry | N-C-C-N Torsion Angle (°) | Reference |
| [Cu₂(CN)₃(meen)₂]·H₂O | Cu(II) | Square-pyramidal | -53.0(2), -53.1(2) | nih.gov |
| [Cu₄(CN)₅(meen)₂] | Cu(II) | Square-pyramidal | 54.6(4), 56.0(4) | nih.gov |
| [Cu(N-Me-en)₂Zn(NCS)₄]∙½H₂O | Cu(II) | Trigonal bipyramidal | Not specified | researchgate.netmdpi.com |
| [Co{cis-(R,S)(meen)₂}(C₂O₄)]I | Co(III) | Octahedral | Not specified | rsc.org |
| [Cd(N-meen)₂(2,6nds)]·2H₂O | Cd(II) | Octahedral (assumed) | Not specified | capes.gov.br |
Spectroscopic techniques are crucial for characterizing these coordination adducts, particularly in solution or when single crystals are unavailable. Infrared (IR) spectroscopy confirms the coordination of the ligand by observing shifts in the vibrational frequencies of its functional groups. For various first-row transition metal complexes with this compound, characteristic bands are observed. researchgate.net The N-H bending vibration of the amine group, when bound to a metal, appears in the range of 1580-1616 cm⁻¹. researchgate.net The N-H stretching frequency is typically observed between 3204 cm⁻¹ and 3324 cm⁻¹, while C-H stretching appears around 2930-3099 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. ¹H NMR studies on cobalt(III) oxalato complexes, [Co(meen)₂(C₂O₄)]⁺, in D₂O solution helped to identify and differentiate between various isomers present. rsc.org The stability and rearrangement of these isomers in solution can be monitored over time by observing changes in their NMR spectra. rsc.org For Schiff base complexes derived from this compound, ¹H NMR signals for the ethylenediamine protons typically appear as distinct triplets. researchgate.net
Electronic absorption spectra (UV-Vis) provide information on the d-d electronic transitions of the metal center, which are sensitive to the coordination environment. Nickel(II) complexes with pentadentate ligands incorporating an this compound fragment show characteristic absorption bands in methanol (B129727), for example at 411 nm and 685 nm for [Ni(TQMEN)(ClO₄)₂], which are indicative of the nickel ion's electronic structure in that specific ligand field. nih.gov
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for [M(meen)ₓ]ⁿ⁺ Complexes
| Metal (M) | Counter-ion | ν(N-H) stretch | ν(C-H) stretch | δ(N-H) bend (coordinated) | Reference |
| Cu(II) | Cl⁻ | 3204 | 2930 | 1590 | researchgate.net |
| Cu(II) | SO₄²⁻ | 3206 | Not reported | 1585 | researchgate.net |
| Cu(II) | NO₃⁻ | 3207 | Not reported | 1585 | researchgate.net |
| Co(II) | Cl⁻ | 3210 | 3099 | 1616 | researchgate.net |
| Co(II) | SO₄²⁻ | 3324 | Not reported | 1585 | researchgate.net |
| Ni(II) | Cl⁻ | 3258 | 2964 | 1580 | researchgate.net |
Aqueous Solution Chemistry of this compound Ligands and their Complexes
The behavior of this compound and its metal complexes in aqueous solution is governed by complex equilibria, including protonation, complex formation, hydrolysis, and structural rearrangements. The thermodynamics of complex formation between copper(II) and various N-substituted ethylenediamines have been investigated through potentiometric and calorimetric measurements. rsc.org These studies reveal that N-methyl substitution on the ethylenediamine backbone influences the stability and the thermodynamic parameters of the resulting copper(II) complexes. rsc.org The formation of species like [Cu(L)]²⁺ and [Cu(L)₂]²⁺ (where L is the diamine ligand) is characterized, along with hydrolyzed and olated species at higher pH. rsc.org The general finding is that N-methylation tends to decrease the enthalpy of reaction (ΔH) and lead to more positive entropy changes (ΔS) upon complexation with Cu(II). rsc.org
The kinetics of reactions involving coordinated this compound have also been explored. Studies on a series of bis(β-diketonato)(N-methylethylenediamine)cobalt(III) complexes in aqueous solutions have measured the rates of base-catalyzed proton exchange (deuteration) and inversion at the chiral coordinated secondary nitrogen center. oup.com These rates were found to be highly sensitive to the electronic effects of substituents on the ancillary β-diketonato ligands, demonstrating a clear Hammett relationship. For example, the rates of deuteration and epimerization for a complex with a nitro-substituted ligand were found to be approximately 10⁴ and 10⁶ times larger, respectively, than for a complex with a methyl-substituted ligand. oup.com
The stability of specific isomers in aqueous solution is another key aspect. Research on [Co(meen)₂(C₂O₄)]⁺ isomers showed that while multiple isomers could be detected in the initial reaction solution, their relative stability and potential for rearrangement differ. rsc.org ¹H NMR spectroscopy demonstrated that one conformational isomer, meso-Λ(δλ)-[Co{trans-(R,S)(meen)₂}(C₂O₄)]⁺, was stable in solution for at least a week at 21 °C, whereas another isomer rearranged over several days. rsc.org This highlights that kinetic and thermodynamic factors dictate the speciation of this compound complexes in aqueous media.
Table 3: Thermodynamic and Kinetic Data for this compound Complexes in Aqueous Solution
| System | Parameter Measured | Key Finding | Reference |
| Cu(II) with N-substituted ethylenediamines | log K, ΔH, ΔS of complex formation | N-methyl substitution reduces reaction heat (ΔH) and increases positive entropy change (ΔS). | rsc.org |
| [Co(Xacac)₂(Me-en)]⁺ | Proton exchange (k_D) and inversion (k_ep) rates | Rates are strongly influenced by the electronic nature of the Xacac ligand, following a Hammett relationship. | oup.com |
| [Co(meen)₂(C₂O₄)]⁺ isomers | Isomer stability and rearrangement | Different conformational isomers exhibit varying stability in D₂O solution over time. | rsc.org |
Contributions to Supramolecular Chemistry and Self-Assembly
This compound and its coordination complexes serve as valuable building blocks in supramolecular chemistry, facilitating the self-assembly of intricate, higher-order structures. The ligand's ability to form stable chelate rings, combined with the steric influence of the methyl group and the presence of N-H hydrogen bond donors, directs the assembly of coordination polymers and discrete molecular architectures.
A notable example is the formation of a three-dimensional polymeric network from the mixed-valence copper cyanide complex, [Cu₄(CN)₅(meen)₂]. nih.govnih.goviucr.org In this structure, [Cu(meen)₂]²⁺ units are covalently linked via cyanide bridges to a Cu(I)-cyanide framework, creating a robust, extended architecture with open channels. nih.goviucr.org This demonstrates how the primary coordination of the meen ligand to the Cu(II) center creates a cationic complex that can be integrated into a larger, charge-neutral polymeric solid.
The role of this compound in directing supramolecular assembly through non-covalent interactions is particularly evident in cadmium(II) arenedisulfonate polymers. capes.gov.br In compounds like [Cd(N-meen)₂(2,6nds)]·2H₂O, the arenedisulfonate anions link the [Cd(N-meen)₂]²⁺ cations to form one-dimensional coordination polymers or "strings". capes.gov.br Crucially, the N-H protons on the coordinated meen ligands then engage in hydrogen bonding with the sulfonate oxygen atoms of adjacent strings. This specific and reliable pattern of inter-chain hydrogen bonding acts as a "supramolecular synthon," effectively guiding the assembly of the 1D polymers into well-defined 2D networks. capes.gov.br This illustrates a powerful strategy where the ligand's features control both the primary coordination and the subsequent supramolecular organization. The self-assembly process is driven by the interplay between strong metal-ligand bonds and weaker, yet highly directional, hydrogen bonds. capes.gov.br
The principles of using diamine ligands to bridge metal centers are fundamental to coordination-driven self-assembly. While many systems use symmetrical diamines, the asymmetry and chirality introduced by this compound offer additional layers of complexity and control in the design of supramolecular structures, from simple dimers to complex interpenetrating nets. researchgate.netnih.gov
Catalytic Science and Applications of N Methyl Ethanediamine Systems
N-methyl ethanediamine as an Organic Catalyst
This compound, possessing both primary and secondary amine functionalities, can function as an effective organic catalyst. Its basic nature allows it to facilitate a variety of chemical transformations, most notably those requiring a base to activate a substrate. The presence of two nitrogen atoms with differing steric and electronic environments can also impart unique reactivity and selectivity in certain reactions.
This compound is particularly well-suited to catalyze carbon-carbon bond-forming reactions such as the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The catalyst is typically a weakly basic amine. wikipedia.org
In the Knoevenagel condensation, this compound acts as a base to deprotonate the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to form the final condensed product. The use of a primary or secondary amine like this compound is common in this reaction. thermofisher.com The reaction mechanism for the Knoevenagel condensation catalyzed by a primary or secondary amine generally proceeds through the formation of an iminium ion intermediate, which enhances the electrophilicity of the carbonyl compound.
The general mechanism for the Knoevenagel condensation catalyzed by an amine is as follows:
The amine catalyst reacts with the carbonyl compound to form an iminium ion.
The active methylene compound is deprotonated by a base (which can be another molecule of the amine catalyst) to form a carbanion.
The carbanion attacks the iminium ion.
Subsequent proton transfer and elimination of the amine catalyst and a molecule of water yield the α,β-unsaturated product.
The efficiency of the Knoevenagel condensation can be influenced by the nature of the catalyst, the solvent, and the reaction conditions. The use of this compound can offer advantages in terms of reactivity and selectivity due to its dual amine functionalities.
| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene Compound) | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | N,N-dimethylformamide | Solvent-free (Microwave) | Benzylidenemalononitrile | High |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Enone charge transfer complex | Not specified |
| Acrolein | Malonic acid | Pyridine | Pyridine | trans-2,4-Pentadienoic acid | Not specified |
Metal-N-methyl ethanediamine Complexes in Catalysis
This compound is an excellent ligand for a wide range of metal ions, forming stable chelate complexes. These metal-N-methyl ethanediamine complexes have shown significant catalytic activity in various organic transformations. The coordination of this compound to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic performance.
Metal-N-methyl ethanediamine complexes can be employed as catalysts in both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In homogeneous catalysis, the metal-N-methyl ethanediamine complex is dissolved in the reaction medium along with the reactants. nih.gov This approach offers high activity and selectivity due to the well-defined nature of the catalytic species and the accessibility of the active sites. researchgate.net The ligand structure can be systematically modified to fine-tune the catalyst's performance for a specific reaction. acs.org
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, metal-N-methyl ethanediamine complexes can be immobilized on solid supports. ens-lyon.frnii.ac.jp This "heterogenization" of a homogeneous catalyst combines the advantages of both systems: the high activity and selectivity of the molecular catalyst and the ease of separation and reusability of a solid catalyst. nii.ac.jp Common supports include silica, alumina, polymers, and metal-organic frameworks (MOFs). The immobilization can be achieved through covalent bonding, encapsulation, or electrostatic interactions.
Metal-N-methyl ethanediamine complexes have demonstrated significant utility as catalysts in both oxidation and reduction reactions.
Oxidation Reactions: Copper(II) complexes with this compound and its derivatives have been studied for their catalytic activity in the oxidation of alcohols. helsinki.finih.gov These complexes can activate molecular oxygen or other oxidants to selectively convert primary and secondary alcohols to the corresponding aldehydes and ketones. The catalytic activity is influenced by the coordination geometry around the copper center and the electronic properties of the ligand. Vanadium(IV) complexes have also shown potential in the oxidation of hydrocarbons and alcohols. mdpi.com For instance, certain copper complexes with nitrogen-coordinating ligands have been found to be active catalysts for the oxidation of veratryl alcohol under alkaline aqueous conditions. helsinki.fi
Reduction Reactions: Metal complexes of this compound and related ligands are also effective catalysts for reduction reactions. A notable application is the reduction of nitroarenes to the corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. For example, iron(salen) complexes have been used for the reduction of a range of nitro compounds. nih.gov Similarly, silver nanoparticles supported on titania have been shown to catalyze the chemoselective reduction of nitroarenes to aryl amines or N-aryl hydroxylamines, depending on the reducing agent used. nih.gov
| Reaction Type | Substrate | Catalyst System | Product | Key Findings |
|---|---|---|---|---|
| Alcohol Oxidation | Phenylethanol | [VO(2,6-(Me)2-quin)2] | Acetophenone | 46% yield with tert-butyl hydroperoxide at 50 °C. mdpi.com |
| Alcohol Oxidation | Primary allylic, benzylic, and aliphatic alcohols | Copper/TEMPO/N-methylimidazole | Corresponding aldehydes | High selectivity for primary alcohols with good functional group tolerance. nih.gov |
| Nitroarene Reduction | Various nitroarenes | 4% Ag/TiO2 with NaBH4 | Aryl amines | High yields and short reaction times. nih.gov |
| Nitroarene Reduction | Various nitro compounds | Iron(salen) complex with HBpin | Primary amines | Facile reduction at room temperature in 10 minutes. nih.gov |
The catalytic mechanisms for reactions involving metal-N-methyl ethanediamine complexes are diverse and depend on the specific metal, ligand, and reaction conditions.
Oxidation Reactions: In copper-catalyzed aerobic oxidation of alcohols, the mechanism often involves the formation of a copper-alkoxide species, followed by a rate-determining hydrogen atom abstraction from the α-carbon of the alcohol. helsinki.fi A proposed mechanism for the copper-catalyzed oxygenation of fluorene suggests the oxidation of the fluorenyl anion by copper, followed by coupling of the resulting radical with molecular oxygen. nih.gov For some systems, a key step is the formation of a high-valent metal-oxo species which then acts as the active oxidant. The this compound ligand plays a crucial role in stabilizing the metal center in its various oxidation states throughout the catalytic cycle.
Sustainable Catalytic Processes Involving this compound Derivatives
The principles of green chemistry are increasingly being applied to the design of catalytic processes to minimize environmental impact. This compound and its derivatives are valuable in developing sustainable catalytic systems due to their versatility and the potential for creating recyclable and environmentally benign catalysts.
One approach to sustainable catalysis is the use of this compound derivatives in reactions that utilize CO2 as a C1 source for N-formylation and N-methylation of amines. rsc.org This provides a green alternative to traditional methods that often rely on toxic reagents. For example, catalyst-free selective N-formylation and N-methylation of amines using CO2 has been achieved by tuning the reaction solvent and temperature with sodium borohydride as a sustainable reductant. rsc.org
The development of recyclable catalysts is another key aspect of sustainable chemistry. Magnetic nanoparticles functionalized with amine groups, which can be considered derivatives of this compound, have been used as recyclable nanocatalysts. mdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.
Furthermore, the use of this compound derivatives in aqueous reaction media contributes to the development of greener synthetic processes. rsc.org Performing reactions in water reduces the reliance on volatile and often toxic organic solvents. The synthesis of N-methyl/ethyl amines from nitroarenes has been demonstrated using a manganese catalyst in a process that involves tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation, highlighting a sustainable and affordable approach.
N Methyl Ethanediamine As a Versatile Building Block in Advanced Organic Synthesis
Precursor in Medicinal Chemistry and Pharmaceutical Intermediates
N-methyl ethanediamine, a bifunctional molecule featuring both a primary and a secondary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for its incorporation into a diverse range of molecular architectures, contributing to the development of novel therapeutic agents.
Intermediate in Drug Development and Synthesis
The presence of two reactive amine groups with different steric and electronic environments makes this compound a valuable intermediate in the synthesis of complex drug molecules. It can be strategically employed to introduce specific functionalities and to construct heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). For instance, N-methylated amines are important in regulating the biological and pharmaceutical properties of molecules. While direct examples of marketed drugs explicitly detailing the use of this compound as a starting material are not extensively documented in publicly available literature, its structural motif is found in various classes of therapeutic agents, including antihistamines and antiviral compounds. The ethylenediamine (B42938) backbone is a common feature in many bioactive compounds.
The synthesis of certain antiviral agents, for example, involves the coupling of heterocyclic systems with amine-containing side chains. The this compound moiety can be incorporated to modulate the pharmacokinetic and pharmacodynamic properties of the final drug product. In the realm of anticancer drug development, derivatives of quinolinone have shown cytotoxic activity, and the synthesis of such compounds often involves the reaction of various amines with a core heterocyclic structure. The strategic inclusion of an this compound fragment could influence the solubility, cell permeability, and target-binding affinity of these potential anticancer agents.
Role in Peptide Synthesis Methodologies
In the field of peptide synthesis, the incorporation of N-methylated amino acids can enhance the metabolic stability and cell permeability of peptide-based drugs. While this compound itself is not an amino acid, its structural elements are relevant to the challenges encountered in N-methylated peptide synthesis. The secondary amine of this compound presents similar reactivity challenges to that of an N-methylated amino acid during peptide bond formation.
Coupling reactions involving sterically hindered secondary amines, such as the one present in this compound, often require specific and highly efficient coupling reagents to achieve high yields and minimize side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed for such challenging couplings. The study of reactions involving this compound can therefore provide valuable insights into optimizing conditions for the synthesis of N-methylated peptides, which are of significant interest in modern drug discovery.
Facilitation of Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology in the development of targeted therapies such as antibody-drug conjugates (ADCs). Linkers play a crucial role in connecting the antibody to the cytotoxic payload, and their design is critical for the stability and efficacy of the ADC.
While maleimide-based linkers are commonly used for conjugation to cysteine residues on antibodies, there is ongoing research into novel linker technologies. Diamine-containing linkers can be employed to conjugate drugs to antibodies through various chemical strategies. Although specific examples detailing the use of this compound as a linker in commercially approved ADCs are not available, its structure presents possibilities for the design of novel linkers. The primary amine could be functionalized to attach to a cytotoxic drug, while the secondary amine could be modified to react with the antibody, or vice versa. The length and flexibility of the ethylenediamine backbone could also be tuned to optimize the properties of the resulting ADC.
Applications in Agrochemical Synthesis
The structural features of this compound also make it a relevant building block in the synthesis of agrochemicals, particularly fungicides and herbicides. The incorporation of amine functionalities is a common strategy in the design of bioactive molecules for crop protection.
In the development of novel fungicides, for instance, various heterocyclic compounds containing nitrogen and sulfur have shown significant activity. The synthesis of such compounds often involves the reaction of a core heterocyclic structure with various amine-containing side chains. This compound can be utilized to introduce a specific side chain that can influence the compound's efficacy, spectrum of activity, and plant uptake. For example, derivatives of thiophene (B33073) and nicotinamide (B372718) have been investigated as potential fungicides, and the amine functionality of this compound could be used to connect these or other active moieties.
Integration into Polymer Chemistry and Material Science
Synthesis of Polymeric Materials and Resins
This compound serves as a valuable monomer and curing agent in the synthesis of various polymers, including polyamides and epoxy resins. Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of materials with specific properties.
In the synthesis of polyamides, diamines are reacted with dicarboxylic acids or their derivatives. The use of an unsymmetrical diamine like this compound can disrupt the regularity of the polymer chain, leading to amorphous or semi-crystalline materials with modified solubility and thermal properties. The presence of the methyl group on one of the nitrogen atoms can also influence the hydrogen bonding network within the polyamide, affecting its mechanical strength and melting point.
As a curing agent for epoxy resins, this compound can react with the epoxide groups of the resin to form a cross-linked thermoset polymer. The primary and secondary amines of this compound have different reactivities, which can influence the curing kinetics and the final properties of the epoxy network. The structure of the amine curing agent has a significant impact on the thermal, mechanical, and chemical resistance properties of the cured epoxy resin. The use of this compound can lead to cured epoxy systems with a specific glass transition temperature (Tg), tensile strength, and modulus, making them suitable for various applications in coatings, adhesives, and composites.
Below is a table summarizing the potential impact of incorporating this compound on the properties of polyamides and epoxy resins.
| Polymer System | Monomer/Curing Agent | Potential Impact on Properties |
| Polyamide | This compound | - Disruption of chain regularity- Increased solubility in organic solvents- Lowered melting point compared to symmetrical diamines- Altered hydrogen bonding network |
| Epoxy Resin | This compound | - Modified curing kinetics- Specific glass transition temperature (Tg)- Tailored mechanical properties (tensile strength, modulus)- Influence on chemical resistance |
Development of Functional Coatings and Adhesives
This compound and related substituted diamines serve as crucial components, such as chain extenders and crosslinkers, in the synthesis of high-performance polymers like polyurethanes (PU), which are widely used in functional coatings and adhesives. In PU formulations, diamines react with isocyanate groups to create urea (B33335) linkages, which contribute significantly to the mechanical strength, durability, and thermal stability of the final material. mdpi.com
This compound, possessing both a primary and a secondary amine, can act as an asymmetric building block. The primary amine typically exhibits higher reactivity towards isocyanates than the secondary amine. This differential reactivity allows for controlled polymer chain extension and the introduction of specific crosslinking sites, enabling formulators to precisely tailor the adhesive's properties, such as balancing stiffness and flexibility for demanding applications in the automotive and industrial sectors. mdpi.comresearchgate.net The use of diamine extenders is a key strategy for enhancing hard segment domains in polyurethane dispersions, which improves mechanical properties like tensile and tear strength. researchgate.netidosi.org
Formation of Dendrimeric Structures (e.g., PAMAM dendrimers)
Poly(amidoamine) (PAMAM) dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture radiating from a central core. kirj.ee The synthesis of these structures is a prime example of the utility of diamines as fundamental building blocks. The most common method for creating PAMAM dendrimers is the divergent approach, which involves a repetitive two-step reaction sequence starting from a core molecule like ammonia (B1221849) or, more commonly, ethylenediamine (EDA). kirj.eearchivepp.com
The process begins with the Michael addition of methyl acrylate (B77674) to the primary amine groups of the EDA core. This is followed by an amidation step where an excess of another diamine, typically EDA, is reacted with the newly formed ester terminals. archivepp.comnih.gov This two-step sequence results in the first full generation (G1) and can be repeated to build successive generations (G2, G3, etc.), each exponentially increasing the number of terminal primary amino groups on the dendrimer surface. kirj.ee
While ethylenediamine is the standard building block for creating the branched structure, the use of a substituted diamine like this compound would fundamentally alter the synthesis. Due to the presence of one secondary amine, this compound could act as a surface-modifying agent or a chain terminator. If introduced in the amidation step, only its primary amine would react with the ester surface, resulting in a terminal secondary amine. This would prevent the typical doubling of branches at that position, thereby controlling the growth and final architecture of the dendrimer. This capability allows for the synthesis of dendrimers with tailored surface functionalities and structural diversity. chemrxiv.org
Utility in Specialized Chemical Transformations
Precursor for Dyes and Specialty Chemicals
The structural backbone of this compound makes it a valuable precursor in the synthesis of various specialty chemicals, including dyes and fluorescent probes. The two nitrogen atoms provide reactive sites for building more complex molecular architectures. For example, the related compound N-(1-Naphthyl)ethylenediamine is a key component of the Griess reagent, which is used for the colorimetric analysis of nitrite (B80452) ions. wikipedia.org In this application, the diamine participates in a diazonium coupling reaction to produce a strongly colored azo dye, demonstrating how the ethylenediamine moiety can link different chemical groups to create a chromophore. wikipedia.org
Furthermore, this compound and its derivatives can be incorporated into larger molecules to influence their electronic properties. N,N-Dimethylethylenediamine is used as a receptor in fluorescent signaling systems, where the nitrogen lone-pair electrons can engage in a photoinduced electron transfer (PET) process. sigmaaldrich.com By serving as a structural scaffold, the diamine core enables the creation of compounds with specific functions, such as antitumor agents or ligands for metal complexes. sigmaaldrich.com
Development of Surfactants and Surface-Active Agents
This compound and its N-alkylated analogs are important precursors for a class of cationic surfactants known as quaternary ammonium (B1175870) compounds (quats). acs.orgalfa-chemistry.com These surfactants are valued for their excellent emulsifying, antistatic, and biocidal properties. alfa-chemistry.comwikipedia.org
In a typical synthesis, a fatty acid is first condensed with an N-alkylated ethylenediamine (like N,N-dimethylethylenediamine) to form an amide linkage. acs.orgnih.gov The remaining tertiary amine is then quaternized using a methylating agent, often an environmentally benign reagent like dimethyl carbonate, to create the cationic hydrophilic head group. acs.orgnih.gov The resulting amphiphilic molecule contains a hydrophobic fatty acid tail and a hydrophilic quaternary ammonium head, often with an embedded amide group that can enhance water solubility through hydrogen bonding. acs.org
The structure of the diamine precursor is critical to the final properties of the surfactant. Gemini surfactants, which feature two hydrophobic tails and two hydrophilic head groups linked by a spacer, can also be synthesized from ethylenediamine derivatives. olemiss.edu These specialized surfactants often exhibit significantly lower critical micelle concentrations (CMC) and greater surface tension reduction capabilities compared to their single-chain counterparts. acs.org
| Surfactant Type | Diamine Precursor Example | Key Structural Feature | Reference |
|---|---|---|---|
| Amide Quaternary Ammonium Surfactant | N,N-Dimethylethylenediamine | Single hydrophobic tail, cationic head with amide linkage | acs.orgnih.gov |
| Gemini Surfactant | Ethylenediamine Tetraacetic Acid (EDTA) derivatives | Two hydrophobic tails and two hydrophilic head groups | olemiss.edu |
Application in Corrosion Inhibition Research
Amine-based compounds are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netkfupm.edu.saekb.eg The primary mechanism of inhibition involves the adsorption of the amine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. kfupm.edu.saresearchgate.net This adsorption occurs through the nitrogen atoms, which contain lone-pair electrons that can coordinate with the vacant d-orbitals of the metal atoms. researchgate.netkfupm.edu.sa
While simple diamines like ethylenediamine have shown some effectiveness, their performance is often enhanced when they are used as a backbone to synthesize more complex inhibitor molecules. researchgate.net For instance, N-substituted methyl ethylenediamine derivatives have been studied as corrosion inhibitors for carbon steel. kisti.re.kr The presence of the diamine core provides strong adsorption sites, while additional functional groups or alkyl chains can increase the surface coverage and hydrophobicity of the protective film, further impeding the corrosion process. researchgate.netresearchgate.net The effectiveness of these organic inhibitors is influenced by the chemical structure, the nature of the metal, and the type of aggressive medium. ekb.eg
Synthesis of Complex Heterocyclic Compounds
This compound, with its distinct nucleophilic centers—a primary and a secondary amine—serves as a valuable and versatile building block in the synthesis of a variety of complex heterocyclic compounds. Its structural attributes allow for regioselective reactions, enabling the construction of diverse ring systems, including six- and seven-membered heterocycles, which are prevalent scaffolds in many biologically active molecules.
One of the notable applications of this compound is in the synthesis of N-methylpiperazine, a key intermediate in the production of pharmaceuticals and other fine chemicals. A common synthetic route involves a two-step process starting with the aminolysis reaction of this compound with dimethyl oxalate (B1200264). This initial step forms the intermediate 1-methylpiperazine-2,3-dione. Subsequent hydrogenation of this dione, typically catalyzed by Raney nickel under elevated temperature and pressure, yields N-methylpiperazine with high selectivity and conversion rates. This method is recognized for its efficiency and use of readily available starting materials.
The reaction of this compound with dimethyl oxalate followed by hydrogenation provides a direct pathway to N-methylpiperazine. Research has demonstrated high yields for this process, as detailed in the following table.
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (MPa) | Conversion of this compound (%) | Selectivity for N-methylpiperazine (%) | Yield (%) | Reference |
| This compound | Dimethyl oxalate | Raney Nickel | 180 | 3.0-5.0 | 97.16 | 94.13 | 91.45 | |
| This compound | Dimethyl oxalate | Raney Nickel | 150-200 | 3.0-5.0 | 96.45 | 95.26 | 91.87 |
Beyond the synthesis of simple piperazines, the bifunctional nature of this compound makes it a suitable precursor for constructing more complex, fused heterocyclic systems. For instance, it can be utilized in condensation reactions with various dicarbonyl compounds or their equivalents to form seven-membered rings, such as 1,4-diazepanes. The differential reactivity of the primary and secondary amino groups can be exploited to achieve controlled cyclization and further functionalization, leading to a diverse array of substituted diazepanes.
Furthermore, this compound is a potential candidate for multicomponent reactions, where three or more reactants combine in a single step to generate complex molecules. By incorporating this compound into such reaction schemes, it is possible to access intricate heterocyclic scaffolds that would otherwise require lengthy, multi-step syntheses. These strategies are of significant interest in medicinal chemistry for the rapid generation of compound libraries for drug discovery.
While the primary application highlighted in recent literature is the synthesis of N-methylpiperazine, the fundamental reactivity of this compound suggests its broader utility in the construction of a wide range of complex heterocyclic compounds. Future research may further expand its role as a key building block in the synthesis of novel nitrogen-containing ring systems.
Advanced Theoretical and Computational Investigations of N Methyl Ethanediamine
Quantum Chemical Approaches to N-methyl ethanediamine Systems
Quantum chemical methods are instrumental in dissecting the electronic and geometric properties of molecules from first principles. These approaches offer a detailed view of orbitals, charge distributions, and energetic landscapes, which are fundamental to understanding molecular stability and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in determining the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT can effectively model molecular geometries, vibrational frequencies, and reaction energetics.
Table 1: Illustrative DFT-Calculated Geometric Parameters for Ethylenediamine (B42938) (Note: Data for ethylenediamine is used as a proxy for this compound)
| Parameter | Value |
| C-C Bond Length (Å) | 1.53 |
| C-N Bond Length (Å) | 1.47 |
| N-C-C Bond Angle (°) | 110.2 |
| H-N-C Bond Angle (°) | 111.5 |
| H-C-C Bond Angle (°) | 110.1 |
Data is illustrative and based on typical values for similar molecules from DFT calculations.
These optimized structures are crucial for understanding the molecule's reactivity, as they represent the starting point for simulating chemical reactions and interactions.
High-Level Ab Initio Calculations (e.g., CCSD(T*)-F12a) for Precision
For achieving benchmark accuracy in energetic calculations, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. The explicitly correlated F12 variants of these methods, like CCSD(T*)-F12a, are particularly powerful as they accelerate the convergence of the results with respect to the basis set size, allowing for highly accurate energies to be obtained with more manageable computational resources.
These methods are the gold standard for calculating reaction energies, activation barriers, and conformational energy differences. A study on the OH-initiated degradation of ethylenediamine utilized CCSD(T*)-F12a/aug-cc-pVTZ level of theory to obtain precise optimized geometries and energetics for its various conformers acs.org. This level of theory provides a reliable benchmark for the potential energy surface of the molecule, which is essential for accurate kinetic modeling.
Conformational Landscape Analysis and Energy Minima Determination
The flexibility of the ethylenediamine backbone, and by extension this compound, allows for a variety of spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface (PES), and the transition states that connect them.
The relative energies of these conformers determine their population at a given temperature. For ethylenediamine, theoretical studies have identified several stable conformers, with the gauche conformation often being the global minimum due to the formation of an intramolecular hydrogen bond. A similar landscape would be expected for this compound, with the methyl group introducing additional rotational possibilities and steric considerations. A molecular mechanics study on cobalt complexes of N-methylethane-1,2-diamine has highlighted the importance of conformational analysis in predicting isomer stability .
Table 2: Illustrative Relative Energies of Ethylenediamine Conformers (Note: Data for ethylenediamine is used as a proxy for this compound)
| Conformer | Relative Energy (kcal/mol) |
| Gauche | 0.00 |
| Anti (trans) | ~0.5 - 1.0 |
Values are approximate and based on computational studies of ethylenediamine.
Charge Distribution and Molecular Topography Studies
The distribution of electron density within a molecule is fundamental to its electrostatic interactions and reactivity. Charge distribution can be analyzed through various population analysis schemes, such as Mulliken population analysis, which partitions the total electron density among the atoms in the molecule. This provides partial atomic charges, which are useful for understanding polar interactions and for parameterizing molecular mechanics force fields.
The molecular electrostatic potential (MEP) provides a map of the electrostatic landscape around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show negative potential around the nitrogen atoms, corresponding to their lone pairs, making them sites for hydrogen bonding and interaction with electrophiles.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, diffusion, and interactions of molecules in a condensed phase.
An MD simulation of this compound would require a well-parameterized force field, which is a set of equations and parameters that describe the potential energy of the system as a function of the atomic coordinates. These parameters are often derived from quantum chemical calculations and experimental data. Simulations could then be used to study the behavior of this compound in different solvents, its hydrogen bonding patterns, and its interactions with other molecules or surfaces. Such simulations are crucial for understanding the macroscopic properties of a substance based on its microscopic behavior.
Computational Thermodynamics of this compound and its Derivatives
Computational thermodynamics provides a powerful framework for predicting the fundamental energetic properties of molecules, offering insights that are often complementary to or even more accurate than experimental measurements. For this compound and its derivatives, quantum-chemical (QC) calculations and group-additivity (GA) schemes are the primary tools used to determine key thermodynamic parameters.
The standard molar enthalpy of formation (ΔfH°m) and the enthalpy of vaporization (ΔlgH°m) are critical parameters for chemical process design and safety analysis. High-level quantum chemistry methods, such as the G3(MP2) and G4 composite methods, are employed to calculate the gas-phase enthalpies of formation with a high degree of accuracy. researchgate.net These methods systematically account for electron correlation, basis set effects, and zero-point vibrational energies to arrive at a precise theoretical value.
The enthalpy of vaporization can be derived from experimentally measured vapor pressures at different temperatures using the transpiration method. researchgate.netnist.gov However, computational approaches can validate and predict these values. By combining the computationally derived gas-phase enthalpy of formation with the experimentally determined enthalpy of vaporization, a highly accurate value for the liquid-phase enthalpy of formation can be obtained. researchgate.net This integrated experimental-computational approach has proven effective for N-methyl-substituted ethane-1,2-diamines, ensuring a high level of consistency and reliability in the final thermodynamic data. researchgate.netnist.gov
Below is a table comparing experimental and computationally predicted thermodynamic properties for this compound and a related compound.
| Compound | Property | Experimental Value (kJ·mol⁻¹) | Predicted Value (kJ·mol⁻¹) | Method |
|---|---|---|---|---|
| This compound | ΔfH°m(g) | -22.6 | -24.7 | G3(MP2) |
| This compound | ΔlgH°m(298.15 K) | 43.5 ± 0.3 | N/A | Transpiration |
| N,N,N',N'-tetramethylethylenediamine | ΔfH°m(g) | -19.7 | -24.7 | G3(MP2) |
| N,N,N',N'-tetramethylethylenediamine | ΔlgH°m(298.15 K) | 42.2 | N/A | N/A |
Group-additivity (GA) schemes, pioneered by Benson, offer a simpler, yet effective, method for estimating thermochemical properties. wikipedia.orgnist.gov This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent chemical groups. wikipedia.orgnsf.gov Each group's contribution, or Group Additivity Value (GAV), is an empirically derived value obtained by fitting a large set of experimental data. nist.govnih.gov
For aliphatic amines and diamines, specific GA parameters have been developed to predict enthalpies of vaporization. researchgate.netresearchgate.netiaea.org The consistency of experimental data for compounds like this compound can be rigorously checked by comparing the experimental values with those predicted by these GA schemes. researchgate.netnist.gov This approach is particularly valuable for validating new experimental data and for predicting properties of compounds that have not been experimentally studied. researchgate.netiaea.org The development of these schemes involves breaking down molecules into defined groups and assigning them specific enthalpy values. northwestern.edu
The table below lists some of the relevant groups for estimating the thermochemical properties of this compound.
| Group | Description | Example Contribution |
|---|---|---|
| C-(N)(H)3 | A carbon atom bonded to a nitrogen and three hydrogens (part of a methyl group attached to nitrogen) | ΔfH° ≈ -42 kJ·mol⁻¹ |
| C-(C)(N)(H)2 | A carbon atom bonded to another carbon, a nitrogen, and two hydrogens | ΔfH° ≈ -21 kJ·mol⁻¹ |
| N-(C)(H)2 | A primary amine nitrogen bonded to one carbon and two hydrogens | ΔfH° ≈ +20 kJ·mol⁻¹ |
| N-(C)2(H) | A secondary amine nitrogen bonded to two carbons and one hydrogen | ΔfH° ≈ +66 kJ·mol⁻¹ |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for understanding the complex reaction pathways of molecules. By simulating reactions at the quantum mechanical level, it is possible to map out energy landscapes, identify transition states, and determine the kinetics and thermodynamics of various transformations.
Thermal Degradation: Computational studies, often in conjunction with experimental analysis, have been used to propose detailed mechanisms for the thermal degradation of diamines, including this compound (N-MEDA). semanticscholar.org In aqueous solutions, particularly those used for CO₂ capture, the degradation is believed to initiate with the formation of a carbamate (B1207046). semanticscholar.org This intermediate can then undergo an intramolecular cyclization to form a five-membered ring structure, 1-methyl-2-imidazolidinone. Alternatively, the carbamate can be subjected to a nucleophilic attack by a free diamine molecule, leading to the formation of a urea (B33335) compound. semanticscholar.org Further reactions of this urea can lead to larger cyclic diurea structures. semanticscholar.org These computationally proposed pathways are critical for understanding solvent loss and designing more stable chemical systems.
Oxidative Degradation: The oxidative degradation of amines is often initiated by radicals, such as the hydroxyl radical (OH•). acs.org Computational modeling can elucidate the preferred sites for radical attack. For diamines, hydrogen atom transfer (HAT) is a key initiation step. acs.org Quantum mechanical calculations can determine the activation barriers for the abstraction of hydrogen atoms from different positions on the molecule (e.g., from a C-H bond versus an N-H bond). acs.org For primary and secondary amines, abstraction from the N-H bond is often kinetically favored. acs.org Following initiation, the resulting carbon-centered or nitrogen-centered radicals can react with molecular oxygen, leading to a cascade of reactions that result in bond cleavage and the formation of various degradation products. acs.org
Computational modeling provides profound insights into the step-by-step mechanisms of catalytic reactions. researchgate.netmdpi.com Density Functional Theory (DFT) is a common method used to investigate the energetics of proposed catalytic cycles, helping to identify the active catalytic species, reaction intermediates, and rate-determining transition states. mdpi.com
For reactions involving amines, such as N-methylation or hydroaminomethylation, computational studies can map out the entire reaction pathway. researchgate.netelsevierpure.com This includes modeling:
Ligand Association/Dissociation: The binding of reactants like this compound to a metal catalyst and the dissociation of products. mdpi.com
Oxidative Addition/Reductive Elimination: Changes in the oxidation state of the metal center as bonds are broken and formed.
Migratory Insertion: The insertion of one reactant molecule into a metal-ligand bond. researchgate.net
Proton Transfer: The movement of protons between the substrate, catalyst, and solvent molecules. researchgate.net
By calculating the Gibbs free energy profile of the entire cycle, researchers can determine the most energetically favorable pathway and identify bottlenecks that limit the reaction rate. This knowledge is crucial for the rational design of more efficient and selective catalysts. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. nih.govmdpi.com These models establish a mathematical correlation between numerically computed molecular descriptors and an observed activity, such as reaction rate, binding affinity, or toxicity. mdpi.com
To build a QSAR model for predicting the reactivity of this compound, one would:
Calculate Molecular Descriptors: A wide range of descriptors for this compound would be calculated. These fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, partial charges), and 3D descriptors (e.g., molecular surface area). mdpi.comnih.gov
Develop a Model: Using statistical methods like Multiple Linear Regression (MLR), a model is created that links a selection of these descriptors to a known reactivity parameter. nih.gov
Validate the Model: The model's predictive power is rigorously tested against external data sets to ensure its robustness and reliability. nih.gov
Such models can predict how structural modifications to this compound would affect its reactivity in specific processes, guiding the design of new molecules with desired properties without the need for exhaustive experimentation. nih.gov
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron; relates to electrophilicity and susceptibility to nucleophilic attack. mdpi.com |
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Represents the ability to donate an electron; relates to nucleophilicity and ionization potential. mdpi.com |
| Thermodynamic | Enthalpy of Formation (ΔfH°) | Indicates the intrinsic stability of the molecule. mdpi.com |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which affects solubility and transport to a reaction site. mdpi.com |
Concluding Remarks and Future Research Perspectives on N Methyl Ethanediamine
Emerging Trends in N-methyl ethanediamine Synthesis
The synthesis of N-methylated amines is undergoing a significant shift towards more sustainable and efficient methodologies. While traditional methods for producing N-methylated ethylenediamines, such as the Eschweiler–Clarke reaction using formaldehyde (B43269) and formic acid, are well-established, current research is focused on greener and more atom-economical approaches.
A prominent emerging trend is the utilization of carbon dioxide (CO₂) as a C1 source for N-methylation. This approach is environmentally advantageous as it uses a renewable and non-toxic feedstock. Recent studies have demonstrated the feasibility of N-methylation of ethylenediamine (B42938) using CO₂ and hydrogen (H₂), often facilitated by sophisticated catalyst systems. For instance, sulfurized Rhenium-Iridium (Re-Ir) clusters on a carbon support have shown high activity for the quadruple N-methylation of ethylenediamine to produce N,N,N',N'-tetramethylethylenediamine (TMEDA). While this research focuses on the fully methylated product, the underlying principles and catalytic systems are being adapted for the selective synthesis of partially methylated derivatives like this compound. The key challenge lies in controlling the degree of methylation to favor the mono-substituted product.
Another significant trend is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, which employs methanol (B129727) as a methylating agent. This method is considered green due to methanol's low cost and lower toxicity compared to traditional methylating agents like methyl iodide. Skeletal copper-based catalysts have been developed for the selective N-methylation of various amines with methanol. The selectivity towards mono- or di-methylated products can often be tuned by adjusting reaction conditions such as temperature, offering a promising avenue for the controlled synthesis of this compound.
Future research in this area will likely concentrate on the development of highly selective and reusable catalysts, potentially based on earth-abundant metals, to improve the economic viability and environmental footprint of this compound synthesis. The establishment of continuous-flow reaction systems is another key objective to enable industrial-scale production using these greener methods. nih.gov
Table 1: Comparison of Synthetic Methods for N-Alkylated Ethylenediamines
| Method | Methylating Agent(s) | Catalyst Example | Advantages | Challenges |
| Eschweiler–Clarke | Formic Acid, Formaldehyde | None (stoichiometric) | Well-established, high yield | Poor atom economy, harsh conditions |
| CO₂ Hydrogenation | CO₂, H₂ | Sulfurized Re-Ir/C | Uses renewable C1 source, green | High pressure, catalyst cost, selectivity control |
| Borrowing Hydrogen | Methanol | Skeletal Cu-based | Green, uses inexpensive reagent | Requires high temperatures, selectivity control |
| Alkylation with Alcohols | Various alcohols | CuO-NiO/γ-Al₂O₃ | Versatile for different alkyl groups | Yield decreases with bulky alcohols, selectivity |
Frontiers in this compound Ligand Design for Advanced Catalysis
The presence of both a primary and a secondary amine gives this compound distinct coordination properties, making it an attractive ligand for designing advanced catalysts. As a bidentate [N,N] chelating agent, it can form stable complexes with a wide range of transition metals. The asymmetry of the ligand, with one methylated and one non-methylated nitrogen donor, can create a unique electronic and steric environment around the metal center, which can be exploited to influence catalytic activity and selectivity.
A key frontier in ligand design is the development of catalysts for asymmetric synthesis. Chiral derivatives of this compound can be synthesized and used to create chiral metal complexes. These complexes are being explored for asymmetric reactions such as transfer hydrogenation, where the chirality of the ligand is transferred to the product molecule, leading to the selective formation of one enantiomer.
In the field of polymerization catalysis, late transition metal complexes with chelating amine ligands are of significant interest. The electronic and steric properties of ligands like this compound can be fine-tuned to control the polymerization of olefins, influencing the molecular weight and branching of the resulting polymer. While much research has focused on symmetric diamines, the use of asymmetric ligands like this compound is a burgeoning area, offering the potential for more precise control over polymer architecture.
Furthermore, this compound can serve as a scaffold for more complex, multidentate ligands. For example, it can undergo condensation with aldehydes or ketones to form Schiff base ligands. One study reported the synthesis of a copper-azido complex where the co-ligand was an imine formed from the condensation of pyridine-2-carboxaldehyde with N-methylethylenediamine. sigmaaldrich.com Such complexes have applications in areas like magnetic materials and catalysis.
Future research will focus on synthesizing novel chiral and achiral ligands derived from this compound and exploring their coordination chemistry with various metals. The goal is to develop highly active and selective catalysts for a broad spectrum of organic transformations, from fine chemical synthesis to large-scale polymerization.
Exploration of this compound in Novel Materials Science
The unique chemical structure of this compound makes it a promising candidate for the development of new materials with tailored properties. Its application is being explored in polymers, porous materials, and functional surfaces.
In polymer science, diamines are fundamental building blocks for polyamides and polyurethanes. The use of N,N-dimethylethylenediamine as a chain extender or cross-linking agent in polyurethane production highlights the potential role of this compound. nih.gov Its distinct reactivity at the primary and secondary amine sites could be leveraged to create polymers with novel topologies and functionalities. For instance, the primary amine could be used for chain extension, while the secondary amine remains available for subsequent post-polymerization modification.
Another exciting frontier is the use of this compound in the synthesis of porous materials like zeolites and Metal-Organic Frameworks (MOFs). Organic amines often act as structure-directing agents (SDAs) or templates in zeolite synthesis, guiding the formation of specific pore architectures. While related compounds like N-methyldiethanolamine have been shown to direct the synthesis of specific molecular sieves, the potential of this compound as an SDA is an area ripe for exploration. nist.gov
In the context of MOFs, post-synthetic modification is a powerful technique to introduce new functionalities. Research has shown that ethylenediamine can be grafted onto the open metal sites of MOFs, such as MIL-101(Cr), to enhance their properties for applications like CO₂ capture. scbt.comsinfoobiotech.comnih.gov The free amine groups introduced can increase the material's affinity for acidic gases. This compound could be used similarly, with the methyl group potentially modifying the material's hydrophobicity and interaction with guest molecules.
Future work in this domain will involve the systematic investigation of this compound as a monomer in polymerization, as an SDA in zeolite synthesis, and as a functionalizing agent for MOFs and other porous materials to create advanced materials for separation, storage, and sensing applications.
Interdisciplinary Research Synergies with Computational Chemistry and Other Fields
The advancement of our understanding and application of this compound is increasingly reliant on synergies with other scientific disciplines, particularly computational chemistry. Computational methods, such as Density Functional Theory (DFT), provide powerful tools to predict the properties of molecules and materials and to elucidate complex reaction mechanisms at the atomic level.
For this compound, computational studies can predict its conformational landscape, electronic properties, and reactivity. This information is invaluable for designing new synthetic routes and understanding its behavior. For example, DFT calculations can be used to model the transition states in catalytic cycles involving this compound-metal complexes, helping to explain observed selectivities and guide the design of more efficient catalysts. This approach has been used to clarify reaction mechanisms in Ni(II)-diamine catalyzed asymmetric reactions, providing insights that are difficult to obtain through experimental means alone.
In materials science, molecular modeling can simulate the interaction of this compound with porous frameworks like zeolites and MOFs. These simulations can predict its effectiveness as a structure-directing agent or its binding energy within a MOF pore, accelerating the discovery of new materials for specific applications like carbon capture.
The synergy extends beyond computational chemistry. The development of advanced analytical techniques is crucial for characterizing the new catalysts and materials derived from this compound. Techniques like solid-state NMR and advanced mass spectrometry are essential for confirming the structure and purity of these complex systems. Furthermore, interdisciplinary collaboration with chemical engineers is necessary to scale up the novel synthesis and catalytic processes from the laboratory to industrial production.
Future progress in the field of this compound chemistry will be driven by a multi-pronged approach that integrates synthetic chemistry, catalysis, materials science, and computational modeling. This interdisciplinary synergy will be essential to unlock the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl ethanediamine in laboratory settings?
- Methodology : this compound derivatives are typically synthesized via reductive amination or alkylation of primary amines. For example, ethanediamine can react with methylating agents (e.g., methyl iodide) under controlled alkaline conditions. Solvothermal methods using precursors like tartaric acid and ethanediamine have also been reported for related compounds, yielding nitrogen-doped materials .
- Key Considerations : Optimize reaction stoichiometry, temperature (e.g., 60–80°C), and pH to minimize side products like over-alkylated species. Purification via fractional distillation or column chromatography is critical .
Q. What safety protocols are essential when handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for aerosol exposure .
- Environmental Controls : Work in a fume hood to prevent inhalation and avoid drainage contamination. Store in airtight containers away from oxidizers .
Q. How can researchers characterize the physicochemical properties of this compound?
- Techniques :
- Density/Viscosity : Use capillary pycnometers and Ubbelohde viscometers for binary mixtures (e.g., with triethylene glycol) to study excess molar volumes .
- Thermochemistry : Reference NIST Standard Reference Database 69 for gas-phase thermochemical data, including ΔfH° (enthalpy of formation) .
Advanced Research Questions
Q. How can thermodynamic inconsistencies in this compound mixtures be resolved?
- Case Study : In binary systems with triethylene glycol, discrepancies in viscosity deviations (Δν) were addressed using Redlich-Kister equations. Fit experimental data to the equation:
where are mole fractions and are fitting parameters .
- Data Table :
| Temperature (K) | Excess Molar Volume (cm³/mol) | Δν (mm²/s) |
|---|---|---|
| 298.15 | -0.12 | 0.45 |
| 313.15 | -0.09 | 0.38 |
Q. What strategies validate the biological activity of this compound derivatives?
- Experimental Design :
In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., fluorescence quenching with biomolecules) .
Data Validation : Compare results with structurally similar compounds (e.g., ethylenediamine derivatives) to identify structure-activity relationships .
- Statistical Analysis : Use ANOVA to assess dose-response variability and consult statisticians for power analysis to ensure reproducibility .
Q. How do solvent systems affect the stability of this compound in catalysis?
- Stability Tests :
- Monitor decomposition via GC-MS in polar aprotic solvents (e.g., DMF) versus aqueous buffers.
- Use Arrhenius plots to calculate activation energy () of degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
